Adb-butinaca - 2682867-55-4

Adb-butinaca

Catalog Number: EVT-10950648
CAS Number: 2682867-55-4
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Overview

ADB-BUTINACA is a synthetic cannabinoid that belongs to a class of compounds known as synthetic cannabinoid receptor agonists. These substances are designed to mimic the effects of natural cannabinoids, such as tetrahydrocannabinol, but often exhibit significantly higher potency and different pharmacological profiles. ADB-BUTINACA has been identified in various forensic and clinical contexts, raising concerns regarding its potential for abuse and adverse health effects.

Source

ADB-BUTINACA was first synthesized as part of a broader effort to develop new psychoactive substances. It is structurally related to other synthetic cannabinoids and is often found in products marketed as legal alternatives to marijuana. The compound has been detected in seized drug samples, highlighting its prevalence in illicit drug markets.

Classification

ADB-BUTINACA is classified as a synthetic cannabinoid, specifically a member of the indazole family. It acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes.

Synthesis Analysis

Methods

The synthesis of ADB-BUTINACA typically involves several steps starting from readily available precursors. For example, one common synthetic route begins with methyl indazole-3-carboxylate, which undergoes a series of reactions including alkylation and amide coupling to yield the final product.

Technical Details

  1. Starting Materials: Methyl indazole-3-carboxylate.
  2. Reagents: Various reagents are used for alkylation and amide coupling.
  3. Conditions: The reactions are conducted under controlled conditions in a chemical laboratory equipped for organic synthesis.

The synthesis process requires careful handling and expertise due to the potential hazards associated with the reagents used.

Molecular Structure Analysis

Structure

The molecular structure of ADB-BUTINACA can be described by its chemical formula C19H25N3OC_{19}H_{25}N_3O. The compound features an indazole core with various substituents that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 315.43 g/mol.
  • Melting Point: 148.2–148.4 °C.
  • Solubility: Soluble in dimethylformamide at 20 mg/mL and in ethanol at 20 mg/mL.

The structural characteristics of ADB-BUTINACA influence its interaction with cannabinoid receptors, affecting its potency and efficacy.

Chemical Reactions Analysis

Reactions

ADB-BUTINACA undergoes various chemical reactions, particularly during its metabolism in biological systems. Major metabolic pathways include hydroxylation and conjugation, leading to several metabolites that may have pharmacological significance.

Technical Details

  • Phase I Reactions: Primarily involve mono-hydroxylation.
  • Phase II Reactions: Conjugation with glucuronic acid or sulfate.

These metabolic processes are crucial for understanding the pharmacokinetics and potential toxicity of ADB-BUTINACA.

Mechanism of Action

ADB-BUTINACA exerts its effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2.

Process

  1. Binding Affinity: ADB-BUTINACA shows significant binding affinity for both CB1 (EC50 = 6.36 nM) and CB2 receptors.
  2. Efficacy: It demonstrates greater efficacy at CB2 receptors compared to CB1 receptors, indicating a unique pharmacological profile relative to other synthetic cannabinoids.

This mechanism contributes to its psychoactive effects and potential therapeutic applications, though it also raises concerns regarding abuse potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: 148.2–148.4 °C.

Chemical Properties

  • Solubility: Soluble in dimethylformamide (20 mg/mL), dimethyl sulfoxide (10 mg/mL), and ethanol (20 mg/mL).
  • Stability: Stability under various conditions has not been extensively studied but is assumed to be moderate based on structural analogs.

These properties are essential for understanding how ADB-BUTINACA behaves in different environments, including biological systems.

Applications

ADB-BUTINACA has been primarily studied within the context of forensic science due to its presence in seized drug samples. Its applications include:

  • Forensic Toxicology: Used for identification and quantification in biological matrices such as urine, blood, and tissue samples.
  • Pharmacological Research: Investigated for its effects on the endocannabinoid system, contributing to the understanding of synthetic cannabinoids' mechanisms and potential therapeutic uses.

Despite its applications, the potential for abuse and associated health risks necessitate careful regulation and monitoring of ADB-BUTINACA and similar compounds in clinical settings.

Introduction to ADB-BUTINACA in the Context of New Psychoactive Substances (NPS)

Emergence of ADB-BUTINACA in Global Drug Markets

ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) first appeared in illicit drug markets circa 2020–2021 as part of the third generation of synthetic cannabinoid receptor agonists designed to circumvent legislative controls. Its emergence followed China's class-wide ban on indazole- and indole-3-carboxamide synthetic cannabinoids in July 2021, which prompted clandestine chemists to develop novel production pathways using unscheduled "tail-less" precursors [4]. These precursors (e.g., ADB-INACA) undergo single-step alkylation to synthesize controlled substances like ADB-BUTINACA, enabling rapid adaptation to global drug prohibitions [4].

Forensic evidence between 2023–2024 documents ADB-BUTINACA's pervasive presence across multiple continents:

  • European Markets: Identified in 28 forensic casework samples in Switzerland and the United States, frequently mixed with precursor compounds (average purity: 39.3–93.4%) [4]
  • Prison Systems: Detected in 87 samples from Scottish prisons, predominantly in vaping cartridges containing synthetic cannabinoid mixtures [1] [4]
  • Vaping Products: Found in electronic cigarette liquids in Australia and Singapore, often misrepresented as tetrahydrocannabinol-containing products [1] [6]

Table 1: Global Seizures of ADB-BUTINACA (2023–2024)

LocationMatrixPurity RangeCo-Detected SubstancesSource
Scottish PrisonsVape pods42–77%Synthetic cannabinoids, cocainePrison seizures [1]
US CaseworkHerbal blends39–68%ADB-INACA precursorForensic analysis [4]
Australian VapesE-liquidsNot quantifiedProtonitazene (opioid)Toxicology reports [1]

This proliferation reflects industrialized clandestine production, with laboratories in Europe and Asia utilizing modular chemical reactors to scale synthesis. A 2023 Swiss laboratory seizure revealed kilogram-scale production using ADB-INACA, potassium carbonate, dimethylformamide, and brominated alkyl reagents in rudimentary heating setups [4].

Role of Synthetic Cannabinoid Receptor Agonists in New Psychoactive Substance Proliferation

ADB-BUTINACA exemplifies the structural evolution of synthetic cannabinoid receptor agonists driven by structure-activity relationship optimization. As an indazole-3-carboxamide scaffold featuring a tert-leucinamide head group and n-butyl tail chain, it achieves high cannabinoid receptor type 1 binding affinity through three critical modifications:

  • Indazole core: Enhances metabolic stability compared to earlier indole-based synthetic cannabinoids [8]
  • 3,3-Dimethylbutanamide head group: Optimizes hydrophobic interactions with transmembrane helix 3 of cannabinoid receptor type 1 [5] [8]
  • N-butyl tail: Balances receptor affinity and physicochemical properties for enhanced bioavailability [5]

Pharmacological profiling reveals ADB-BUTINACA's potent agonist activity at cannabinoid receptor type 1 (half maximal effective concentration = 8.2–17.3 nanomolar), exceeding Δ9-tetrahydrocannabinol's potency by 40–100-fold in β-arrestin recruitment assays [3] [8]. This high efficacy is attributable to its full agonist profile, inducing maximal receptor activation unlike the partial agonism of phytocannabinoids [8].

Table 2: Pharmacological Profile of ADB-BUTINACA at Cannabinoid Receptors

ParameterCannabinoid Receptor Type 1Cannabinoid Receptor Type 2Assay Type
Binding affinity (Ki)0.89 ± 0.11 nanomolar2.47 ± 0.45 nanomolarRadioligand displacement [8]
Functional potency (EC₅₀)2.8 ± 0.3 nanomolar5.1 ± 0.6 nanomolarcAMP inhibition [3]
Intrinsic activityFull agonistFull agonistβ-arrestin recruitment [8]

Molecular dynamics simulations demonstrate ADB-BUTINACA's unique interaction with Phe170 in the cannabinoid receptor type 1 orthosteric pocket, stabilizing the receptor's active conformation through π-π stacking. This interaction pattern explains its resistance to receptor desensitization compared to first-generation synthetic cannabinoids [8]. The compound's emergence represents the broader trend of amino acid-derived synthetic cannabinoids constituting 73% of new synthetic cannabinoid receptor agonists identified since 2020, with structural variations primarily in tail group halogenation (e.g., 4-fluorobutyl, 4-cyanobutyl) to modulate lipophilicity [5].

Legislative and Public Health Challenges Posed by ADB-BUTINACA

The regulatory control of ADB-BUTINACA faces three principal challenges reflecting structural, production, and detection complexities:

Legislative Circumvention Tactics

  • Precursor Loopholes: Unscheduled "tail-less" precursors (ADB-INACA) remain commercially available despite international scheduling of ADB-BUTINACA under the UN Convention on Psychotropic Substances in December 2023 [4] [10]
  • Positional Isomer Controls: The United States initially regulated ADB-BUTINACA as a positional isomer of AB-PINACA (Schedule I hallucinogen) in 2023, requiring specialized analytical differentiation from structurally similar analogs [10]
  • Analog Variability: Rapid introduction of 4-fluorobutyl and 4-cyanobutyl tail modifications creates novel unscheduled substances faster than control mechanisms can respond [5]

Detection and Analytical Limitations

  • Co-Formulant Interference: Seized products contain ADB-BUTINACA-precursor mixtures (e.g., 30–60% ADB-INACA content) that complicate spectroscopic identification [4]
  • Portable Detection Deficits: Standard immunoassays fail to detect ADB-BUTINACA due to low cross-reactivity, while portable Raman spectrometers require database updates for new analogs [2]
  • Reference Material Gaps: Only 60% of forensic laboratories possess reference standards for emerging synthetic cannabinoid receptor agonists as of 2024 [2]

Table 3: International Control Status of ADB-BUTINACA (June 2025)

JurisdictionControl MechanismImplementation DatePrecursor Controls
United StatesSchedule I (positional isomer)December 2023None for ADB-INACA [10]
United NationsSchedule II, 1971 ConventionMarch 2023Not scheduled [10]
European UnionEMCDDA Early Warning AdvisoryJanuary 2024Limited member state controls [4]
SingaporeClass A Controlled DrugAugust 2024Precursor monitoring [1]

Public health systems confront unique challenges from vaping-mediated exposure, with involuntary intoxication cases reported from aerosolized products misrepresented as nicotine or tetrahydrocannabinol liquids [1] [6]. The United States National Forensic Laboratory Information System documented ADB-BUTINACA in 3.7% of synthetic cannabinoid seizures during Q1 2025, reflecting its expanding market penetration despite international controls [4] [10]. Effective response requires enhanced international precursor chemical monitoring and investment in high-resolution mass spectrometry networks for new psychoactive substance identification.

Properties

CAS Number

2682867-55-4

Product Name

Adb-butinaca

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1

InChI Key

GPWADXHYJAZPAX-OAHLLOKOSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.